![molecular formula C14H20N2 B3119968 [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine CAS No. 25755-27-5](/img/structure/B3119968.png)
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine
Overview
Description
“[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine” is a chemical compound used for pharmaceutical testing . It is also known as 2-[3-(4-Phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(1H)-quinazolinone .
Molecular Structure Analysis
The molecular formula of this compound is C22H23N3O . It has an average mass of 345.438 Da and a monoisotopic mass of 345.184113 Da .Physical And Chemical Properties Analysis
The compound has a Log Kow (Octanol-Water Partition Coefficient) of 4.83, estimated by the KOWWIN v1.67 . The boiling point is estimated to be 586.43 degrees Celsius, and the melting point is estimated to be 252.97 degrees Celsius . The vapor pressure is estimated to be 5.47E-013 mm Hg at 25 degrees Celsius .Scientific Research Applications
Analgesic and Sedative Activity
Pain management remains a critical area of research, and compounds with analgesic and sedative properties are highly sought after. Studies have investigated the potential of this compound in alleviating pain and promoting relaxation. Notably, eight derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione were synthesized, and their analgesic activity was confirmed in both the “hot plate” and “writhing” tests. Some of these derivatives exhibited comparable efficacy to morphine. Additionally, they influenced locomotor activity and sleep duration in mice .
Mitochondrial Membrane Potential Modulation
Compound 15, a derivative of our compound of interest, was found to cause a concentration-dependent loss in mitochondrial membrane potential. This effect was accompanied by the activation of caspase-9 and -3, which cleave PARP-1. Furthermore, caspase-8, involved in the extrinsic apoptotic pathway, was also activated .
Synthesis of Pyridine Derivatives
In studies involving the synthesis of pyridine derivatives, partially saturated pyridine intermediates readily react with unsaturated nitriles. This reaction pathway yields α,β-saturated nitriles and corresponding oxidation products, such as nicotinonitriles. Our compound could serve as a valuable starting material in such synthetic routes .
Dihydropyrimidin-2-One Derivatives
The compound’s structure suggests potential for synthesizing 3,4-dihydropyrimidin-2-one derivatives. Researchers have explored fast, solvent-free microwave-assisted procedures to prepare these derivatives, demonstrating the wide scope of this process .
Organocatalysis with N-Heterocyclic Carbenes
One common method for producing 3,4-dihydropyran-2-ones involves organocatalysis with N-heterocyclic carbenes (NHCs). This approach has gained prominence since the annulation of tropones and enals via homoenolate was reported. Our compound could serve as a valuable substrate in this context .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that compounds with similar structures, such as n-heterocyclic carbenes (nhcs), can act as organocatalysts in various reactions . They typically work through the activation of aldehydes via Breslow-type adducts . This organocatalytic activation enables the production of numerous derivatives .
Biochemical Pathways
Related compounds, such as nhcs, are known to be involved in [4+2]- and [3+3]-type cycloadditions . These processes are primarily aimed at synthesizing complex molecules due to their biological activity and multiple stereocenters .
properties
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHLNBFIDZWJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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